molecular formula C8H8N2O3 B3089219 (S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid CAS No. 1190392-22-3

(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid

Cat. No. B3089219
CAS RN: 1190392-22-3
M. Wt: 180.16 g/mol
InChI Key: VBGNTNJINOCQNQ-YFKPBYRVSA-N
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Description

“(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . One such method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .


Molecular Structure Analysis

Pyrimidines are key structural fragments of antiviral agents . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is commonly used in the synthesis of condensed pyrimidines .


Chemical Reactions Analysis

The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light . Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, including methylation, acylation, and synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, have been investigated (Kappe & Roschger, 1989).

Luminescent Studies and Biomolecule Detection

  • Novel 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidinium styryl dyes, useful in fluorescent detection of biomolecules like nucleic acids and BSA, have been developed (Balanda et al., 2007).

Synthesis of Annulated Analogues

  • The synthesis of annulated analogues of 5,6-dihydroxypyrimidine-4-carboxylate ester and carboxylamide, leading to regioisomeric tetrahydropyrrolo[1,2-a]pyrimidines, has been achieved (Donghi et al., 2010).

Crystallography and Biological Activities

  • Crystallographic studies of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives reveal their structural conformations and hint at a spectrum of biological activities (Mohideen et al., 2008).

Future Directions

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines suggest several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

(6S)-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-7-3-4-9-6-2-1-5(8(12)13)10(6)7/h3-5H,1-2H2,(H,12,13)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGNTNJINOCQNQ-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CC(=O)N2C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=NC=CC(=O)N2[C@@H]1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Reactant of Route 3
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(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Reactant of Route 4
(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Reactant of Route 5
(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Reactant of Route 6
(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid

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